Monomer-Dimer Equilibrium Ratio in Solution: Direct Comparison of 5-Methyl-5-nitrosohexan-2-one (5/5a) vs. Its Ketal-Protected Analog (4/4a) Under Identical NMR Conditions
In acetone-d₆ solution at 30 °C recording temperature, the equilibrium between monomeric 5-methyl-5-nitrosohexan-2-one (5) and its dimer (5a) reaches a ratio of 85:15, as determined by integration of resolved ¹H NMR signals. By contrast, the ketal-protected analog 4/4a establishes a 90:10 monomer-to-dimer ratio under identical conditions [1]. The 5-percentage-point shift toward the dimer for 5/5a relative to 4/4a demonstrates that deprotection of the carbonyl group modestly but measurably alters the equilibrium position, a parameter relevant to any application that exploits the blue monomeric nitroso species [1].
| Evidence Dimension | Monomer-to-dimer equilibrium ratio in acetone-d₆, 30 °C, at equilibrium (2 h equilibration) |
|---|---|
| Target Compound Data | 5/5a = 85:15 |
| Comparator Or Baseline | 4/4a (2,2-dimethoxy-5-methyl-5-nitrosohexane monomer/dimer) = 90:10 |
| Quantified Difference | Dimer proportion is 1.5× higher for the unprotected nitroso ketone (15% vs. 10% dimer at equilibrium) |
| Conditions | ¹H NMR spectroscopy, acetone-d₆, 30 °C probe temperature, 2 h equilibration time, integration of distinct monomer and dimer signals |
Why This Matters
If the intended application requires the reactive blue nitroso monomer (e.g., for C-nitroso-based cycloadditions or spin-trapping), the equilibrium monomer availability differs between 5 and its ketal-protected form, directly affecting effective solution concentration and reaction kinetics—a parameter not predictable from the nitro analog or from generic nitroso compound databases.
- [1] Rettenbacher, A. S.; Schantl, J. G. 5-Methyl-5-nitrosohexan-2-one, reexamined. Arkivoc 2001, (v), 36–41. DOI: 10.3998/ark.5550190.0002.505. View Source
